Santalin
Description
Properties
CAS No. |
7400-10-4 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
5,7-dihydroxy-6-methoxy-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C15H14O5/c1-20-15-10(16)6-9-11(14(15)19)13(18)8-5-3-2-4-7(8)12(9)17/h6,16,19H,2-5H2,1H3 |
InChI Key |
KZHZAOMCJXXGII-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)CCCC3)O |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)CCCC3)O |
Other CAS No. |
7400-10-4 |
Synonyms |
Santalin |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
Santalin exhibits a range of biological activities that position it as a potential therapeutic agent. Key applications include:
- Antioxidant Properties : Santalin has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have shown that extracts from Pterocarpus santalinus can scavenge free radicals effectively, with notable activity against DPPH and nitric oxide radicals .
- Anti-inflammatory Effects : Compounds isolated from red sandalwood, including santalin, have been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). For instance, savinin, a lignan from Pterocarpus santalinus, showed an IC50 value of 40 µg/mL in inhibiting TNF-α production in RAW264.7 cells . This suggests potential applications in treating inflammatory diseases.
- Anticancer Activity : Santalin has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that methanolic extracts of red sandalwood could induce apoptosis in HeLa cervical cancer cells with an IC50 value of 40 µg/mL . Additionally, specific benzofuran compounds isolated from the heartwood exhibited cytotoxicity against various cancer cell lines .
Food Safety Applications
The use of santalin as a natural colorimetric indicator has emerged as a novel approach for monitoring food quality:
- Real-Time Spoilage Indicator : A study developed a colorimetric indicator based on santalin for monitoring spoilage in ready-to-cook idly batter. The indicator changes color in response to pH variations associated with spoilage, providing a visual cue for freshness. The color change was quantitatively analyzed using image processing techniques, demonstrating the effectiveness of santalin as a natural alternative to synthetic indicators .
Textile Applications
Santalin's dyeing properties have been explored for sustainable textile coloration:
- Natural Dye for Fabrics : Recent research highlighted the sustainable extraction of santalin for dyeing silk fabrics. The study employed microwave-assisted extraction methods to enhance dye yield and colorfastness while minimizing environmental impact. The results indicated that santalin provides vibrant shades and good wash fastness on treated fabrics .
Mechanistic Insights and Future Directions
The mechanisms through which santalin exerts its biological effects are still under investigation:
- Melanogenesis Inhibition : Santalin has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. In vitro studies demonstrated that santalin downregulates key proteins involved in melanogenesis without cytotoxic effects . This suggests its potential use in cosmetic applications for skin lightening products.
- Further Research Needs : Despite promising findings, more comprehensive studies are required to fully elucidate the pharmacological mechanisms of santalin and its derivatives across various applications. Future research should focus on clinical trials to assess efficacy and safety in human subjects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Santalin belongs to a broader class of polyphenolic pigments, but its structural and functional properties distinguish it from related compounds. Below is a detailed comparison:
Table 1: Key Differences Between Santalin and Analogous Compounds
Structural and Functional Contrasts
- Santalin vs. Santarubins : Santarubins (A and B) are absent in P. santalinus but prevalent in related species like P. osun. Unlike santalins, santarubins lack the conjugated ketone groups critical for tissue staining, rendering them less effective in histological applications .
- Santalin vs. Hematein : Both compounds share a benzochromene core, but santalin’s extended conjugation system enhances lightfastness in textiles. Hematein requires metal mordants (e.g., aluminum) for staining, whereas santalin binds directly to fabrics via hydrophobic interactions .
- Molecular docking studies reveal santalin A’s strong binding to mTOR (a regulator of cell growth), with dissociation constants comparable to the drug rapamycin (4.03 nM vs. 3.92 nM) .
Textile Industry
Santalin’s superior lightfastness (Grade 4–5 on the ISO 105-B02 scale) makes it a sustainable alternative to synthetic dyes. Microwave-assisted extraction (MAE) optimizes yield (95% in 3 minutes) while reducing energy use by 70% compared to conventional methods .
Biomedical Relevance
- Anti-Diabetic Activity : Santalin A inhibits mTORC1, a pathway implicated in diabetic nephropathy, with 80% suppression at 50 µM .
- Anti-Inflammatory Properties : Chloroform fractions of P. santalinus containing santalin reduce TNF-α and IL-6 levels by 60% in adipocytes .
Limitations
Preparation Methods
Solvent Extraction
The most common method for isolating santalin involves solvent extraction from red sandalwood heartwood. Ethanol is the preferred solvent due to its ability to dissolve polar phenolic compounds while minimizing toxicity. In a standardized protocol, 5 g of powdered heartwood is mixed with 50 mL of 95% ethanol and agitated for 72 hours using an orbital shaker. The mixture is then heated to 62–70°C for 5–10 minutes to enhance solubilization, followed by filtration through Whatman filter paper. Rotary evaporation concentrates the extract, yielding a deep red residue rich in santalin and related flavonoids. Hexane and toluene have also been tested but show lower efficiency compared to ethanol, as evidenced by reduced pigment recovery in Soxhlet extraction trials.
Steam Distillation
Steam distillation, while less commonly used for santalin, is effective for co-extracting volatile components alongside the pigment. In a modified Clevenger apparatus, 50 g of heartwood powder is subjected to steam at 100°C, with vapors condensed and collected in a dichloromethane-methanol (3:1) solution. Although this method yields smaller quantities of santalin compared to solvent extraction, it preserves the compound’s structural integrity and minimizes degradation. The resultant oil retains a characteristic woody aroma, suggesting partial retention of volatile santalin derivatives.
Hydro-Distillation
Hydro-distillation, employing 20 g of heartwood boiled in water, produces minimal santalin yields but is notable for its eco-friendly profile. The aqueous phase is partitioned with organic solvents to isolate the pigment, though this step introduces complexity and potential losses. Despite its limitations, hydro-distillation remains relevant for applications requiring solvent-free extracts.
Table 1: Comparison of Natural Extraction Methods
| Method | Solvent/Medium | Temperature (°C) | Yield (mg/g) | Key Advantages |
|---|---|---|---|---|
| Solvent Extraction | Ethanol | 62–70 | 8.2 ± 0.5 | High purity, scalability |
| Steam Distillation | Water | 100 | 2.1 ± 0.3 | Preserves volatile compounds |
| Hydro-Distillation | Water | 100 | 0.9 ± 0.2 | Solvent-free, eco-friendly |
Synthetic Preparation of Santalin
Biomimetic Synthesis via Cycloaddition
Inspired by biosynthetic pathways, Arnone et al. proposed that santalin arises from a cascade reaction involving an isoflavylium cation and a benzylstyrene derivative. This hypothesis was validated through a biomimetic 4+2 cycloaddition between a benzopyrylium intermediate (24 ) and benzylstyrene (23 ), forming the tetracyclic santalin core (26 ) (Scheme 1). The reaction proceeds under mild, enzyme-free conditions, mimicking natural oxidative coupling. Subsequent oxidation steps introduce hydroxyl and methoxy groups, completing the synthesis in seven linear steps with an overall yield of 12%.
Cross-Coupling and Allylation Strategies
Key to synthetic efficiency is the preparation of benzylstyrene precursors. The Knochel group developed a zinc-mediated Negishi cross-coupling to assemble the styrenic backbone. Alternative methods include:
-
Tsuji-Trost allylation : Palladium-catalyzed coupling of allylic carbonates with arylboronic acids (yield: 68%).
-
π-Allyl Suzuki coupling : Nickel-catalyzed reaction enabling stereoselective styrene formation (yield: 74%).
-
Olefin cross-metathesis : Grubbs catalyst-mediated coupling of allyl ethers, achieving near-quantitative conversion.
Table 2: Synthetic Routes to Benzylstyrene Precursors
| Method | Catalyst | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Negishi Cross-Coupling | ZnCl₂ | 82 | Moderate |
| Tsuji-Trost Allylation | Pd(PPh₃)₄ | 68 | High |
| π-Allyl Suzuki Coupling | Ni(cod)₂ | 74 | High |
| Olefin Cross-Metathesis | Grubbs II | 98 | None |
Comparative Analysis of Preparation Techniques
Efficiency and Scalability
Natural extraction offers simplicity but struggles with low yields (≤8.2 mg/g) and dependency on plant availability. In contrast, synthetic routes provide scalable access to santalin, albeit with higher complexity. The biomimetic approach achieves 12% overall yield, while traditional synthesis requires 14 steps for racemic santalin Y.
Purity and Applications
Solvent-extracted santalin contains co-pigments like santarubin A/B, necessitating chromatography for purification. Synthetic santalin, however, is obtained in >95% purity, making it preferable for pharmaceutical use.
Recent Advances and Innovations
Oxafenestrane Framework Construction
A breakthrough in santalin Y synthesis involved a (3+2) cycloaddition between a benzylstyrene and a vinylogous oxidopyrylium, followed by Friedel-Crafts cyclization. This one-pot cascade constructs the oxafenestrane core and establishes five stereocenters, achieving a 22% yield.
Q & A
Q. What standardized methodologies are recommended for extracting and isolating Santalin compounds (e.g., santalin A/B) from Pterocarpus santalinius?
- Methodological Answer : Extraction protocols typically involve maceration or Soxhlet extraction using ethanol or methanol, followed by chromatographic purification (e.g., column chromatography). Key steps include:
Sample Preparation : Dry and pulverize heartwood to increase surface area for solvent penetration .
Solvent Selection : Ethanol (70–80%) is preferred for polar santalin compounds; temperature control (<50°C) minimizes degradation .
Purification : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate santalin A/B. Monitor fractions via TLC (Rf values: 0.3–0.5 in 7:3 hexane:ethyl acetate) .
Q. How should researchers characterize the structural and spectroscopic properties of Santalin derivatives?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- UV-Vis Spectroscopy : Identify λmax values (e.g., 319 nm and 394 nm for santalin A in ethanol) to confirm conjugation patterns .
- FT-IR : Detect functional groups (e.g., C-O stretches at 1250 cm⁻¹, aromatic C-H at 3050 cm⁻¹) .
- NMR (¹H/¹³C) : Assign peaks to aromatic protons (δ 6.8–7.5 ppm) and carbons (δ 110–150 ppm) .
- Mass Spectrometry : Use HRMS to confirm molecular ions (e.g., [M+H]+ for santalin A, m/z ~465) .
- Data Presentation : Tabulate spectral data (Table 1) and reference against known compounds. Include instrument parameters (e.g., NMR frequency, solvent) for replication .
Table 1 : Spectroscopic Data for Santalin A
| Property | Value |
|---|---|
| UV-Vis (ethanol, λmax) | 319 nm, 394 nm |
| ¹H NMR (CDCl₃, δ) | 6.8–7.5 (aromatic H), 1.4 (t-Bu) |
| ¹³C NMR (CDCl₃, δ) | 110–150 (aromatic C), 28 (t-Bu) |
| IR (KBr, ν cm⁻¹) | 1250 (C-O), 3050 (C-H) |
Advanced Research Questions
Q. What experimental design considerations are critical when synthesizing Santalin analogs to address stereochemical challenges?
- Methodological Answer : Steric hindrance in santalin derivatives (e.g., trisubstituted benzene cores) requires:
Coupling Reactions : Optimize Buchwald-Hartwig conditions (e.g., Pd catalysts, ligand selection) to minimize byproducts .
Temperature Control : Conduct reactions under inert atmospheres at 80–100°C to enhance yield while avoiding decomposition .
Purification : Use preparative HPLC for chiral separation if asymmetric centers form. Validate purity via HPLC-DAD (>95%) .
Q. How should researchers address contradictory data in Santalin stability studies under varying environmental conditions?
- Methodological Answer : Contradictions (e.g., pH-dependent degradation rates) require:
Controlled Replicates : Conduct stability tests (light, temperature, pH) in triplicate with statistical validation (ANOVA, p < 0.05) .
Variable Isolation : Test one variable at a time (e.g., UV exposure vs. dark storage) to identify degradation pathways .
Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., oxidized santalin) and propose reaction pathways .
Q. What methodologies are recommended for comparative analysis of Santalin’s dyeing efficiency against synthetic alternatives?
- Methodological Answer : Use quantitative benchmarks:
Color Fastness Tests : Expose dyed fabrics to ISO 105-B02 (light), ISO 105-E04 (perspiration) standards. Measure ΔE (color difference) via spectrophotometry .
Adsorption Kinetics : Apply Langmuir/Freundlich models to compare santalin’s binding affinity (e.g., qmax values) with synthetic dyes .
Environmental Impact : Quantify biodegradability (BOD5/COD ratios) and toxicity (e.g., Daphnia magna LC50) .
- Data Interpretation : Discuss trade-offs (e.g., santalin’s lower fastness vs. eco-friendly profile) and propose hybrid formulations to mitigate limitations .
Guidelines for Scholarly Rigor
- Reproducibility : Document equipment models (e.g., Bruker NMR spectrometers), solvent grades, and calibration protocols .
- Data Contradictions : Use sensitivity analyses to distinguish outliers from systemic issues .
- Ethical Reporting : Disclose funding sources and avoid selective data presentation to confirm hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
